rac Metanephrine-d3 Hydrochloride Salt
Overview
Description
- It plays a crucial role in the diagnosis of diseases such as pheochromocytoma and adrenal medullary neoplasms.
- The chemical formula for Metanephrine-d3 (hydrochloride) is C10H12D3NO3·HCl , with a molecular weight of 236.71 g/mol .
Metanephrine-d3 (hydrochloride): is a labeled analogue of metanephrine, which itself is an inactive metabolite of epinephrine.
Scientific Research Applications
- Clinical Testing : Metanephrine-d3 (hydrochloride) serves as an internal standard for quantifying metanephrine levels in plasma or urine using LC-MS/MS.
- Catecholamine Measurement : Researchers have used it to study catecholamine metabolism, providing insights for neurochemical analysis and drug development .
Mechanism of Action
Target of Action
The primary target of rac Metanephrine-d3 Hydrochloride Salt is the norepinephrine (NE) receptor . The NE receptor is a G-protein coupled receptor that regulates a wide array of physiological processes .
Mode of Action
This compound functions as a potent agonist of the NE receptor . Upon binding to the NE receptor, it activates intracellular signaling pathways .
Biochemical Pathways
The activation of the NE receptor by this compound triggers cascades that result in the release of neurotransmitters and hormones such as dopamine, serotonin, and epinephrine . These substances play crucial roles in various physiological processes, including the regulation of mood, sleep, and appetite (serotonin), the regulation of attention and responding actions in the brain (dopamine), and the fight-or-flight response (epinephrine).
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of the NE receptor and the subsequent release of neurotransmitters and hormones . This can lead to various physiological responses, depending on the specific neurotransmitters and hormones released and the cells they interact with.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Rac Metanephrine-d3 Hydrochloride Salt interacts with the NE receptor, a G-protein coupled receptor . Upon binding, it activates intracellular signaling pathways, resulting in the release of neurotransmitters and hormones such as dopamine, serotonin, and epinephrine .
Cellular Effects
This compound influences cell function by activating the NE receptor . This activation triggers intracellular signaling pathways, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NE receptor . This binding activates intracellular signaling pathways, leading to the release of neurotransmitters and hormones . These cascades can result in changes in gene expression and enzyme activation or inhibition .
Preparation Methods
- Synthetic Routes : Metanephrine-d3 (hydrochloride) can be synthesized through various methods, including isotopic labeling during synthesis.
- Industrial Production : While specific industrial production methods are not widely documented, it is typically prepared in research or clinical laboratories.
Chemical Reactions Analysis
- Reactions : Metanephrine-d3 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : These reactions involve standard reagents and conditions used in organic chemistry.
- Major Products : The primary products formed depend on the specific reaction. For example, oxidation may yield different metabolites or derivatives.
Comparison with Similar Compounds
- Similar Compounds : Other related compounds include metanephrine (without isotopic labeling) and other catecholamines.
- Uniqueness : Metanephrine-d3 (hydrochloride) stands out due to its stable isotope labeling, making it valuable for precise quantification in diagnostic assays .
Properties
IUPAC Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQFVCFOPJYEQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.